molecular formula C60H100N10O13 B12677107 Mycoplanecin B CAS No. 81018-84-0

Mycoplanecin B

Cat. No.: B12677107
CAS No.: 81018-84-0
M. Wt: 1169.5 g/mol
InChI Key: JIGXVESWGUAPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mycoplanecin B is a potent anti-tuberculosis antibiotic that has garnered significant attention due to its unique biosynthesis and mode of action. It is part of the mycoplanecin family, which targets the DNA polymerase III sliding clamp (DnaN) in Mycobacterium tuberculosis, making it a promising candidate for tackling multidrug-resistant tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mycoplanecin B can be synthesized through the cultivation of a microorganism of the genus Actinoplanes. The compound is characterized by the presence of an N-(α-ketobutyryl)-N-methylvalyl group. The synthetic route involves the following steps :

    Cultivation: The microorganism Actinoplanes is cultivated under specific conditions to produce this compound.

    Isolation: The compound is isolated from the culture medium.

    Purification: The isolated compound undergoes purification processes to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The cultivation conditions are optimized to maximize yield, and advanced purification techniques are employed to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

Mycoplanecin B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Mycoplanecin B exerts its effects by targeting the DNA polymerase III sliding clamp (DnaN) in Mycobacterium tuberculosis. This interaction inhibits the replication of the bacterial DNA, effectively halting the growth and proliferation of the bacteria. The compound binds to DnaN with nanomolar affinity, making it highly effective even at low concentrations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mycoplanecin B stands out due to its unique biosynthetic pathway and the presence of rare homo-amino acids and 4-alkylprolines. These features contribute to its high efficacy and low minimum inhibition concentration against Mycobacterium tuberculosis, outperforming similar compounds like griselimycin .

Properties

CAS No.

81018-84-0

Molecular Formula

C60H100N10O13

Molecular Weight

1169.5 g/mol

IUPAC Name

N,4-dimethyl-1-[3-methyl-2-[methyl(2-oxobutanoyl)amino]butanoyl]-N-[4,11,19,26-tetramethyl-6-(3-methylbutyl)-15,25-bis(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C60H100N10O13/c1-19-46(71)58(80)66(17)49(36(10)11)60(82)70-31-38(13)28-45(70)57(79)67(18)50-39(14)83-47(72)29-61-51(73)43(26-34(6)7)64(15)56(78)42-21-20-24-68(42)59(81)48(35(8)9)65(16)54(76)40(23-22-32(2)3)62-52(74)44-27-37(12)30-69(44)55(77)41(25-33(4)5)63-53(50)75/h32-45,48-50H,19-31H2,1-18H3,(H,61,73)(H,62,74)(H,63,75)

InChI Key

JIGXVESWGUAPCN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=O)N(C)C(C(C)C)C(=O)N1CC(CC1C(=O)N(C)C2C(OC(=O)CNC(=O)C(N(C(=O)C3CCCN3C(=O)C(N(C(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.